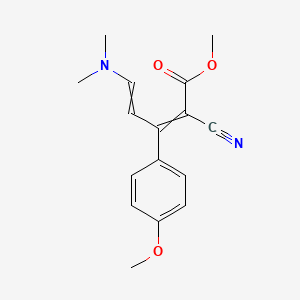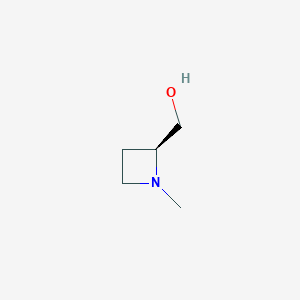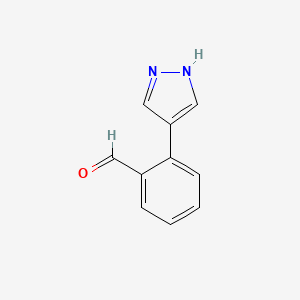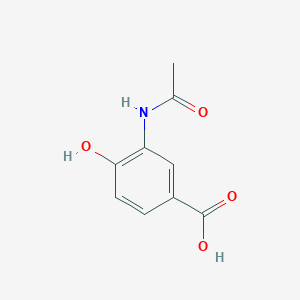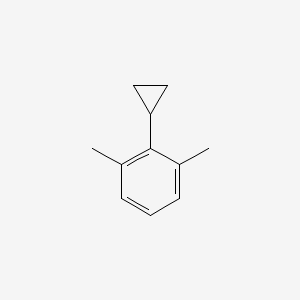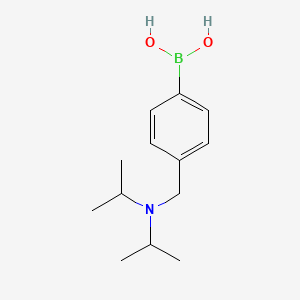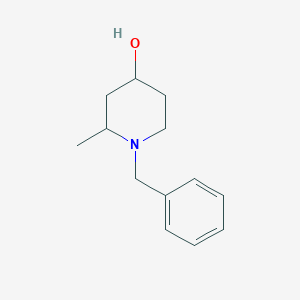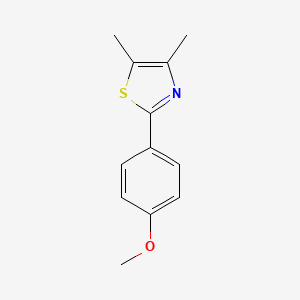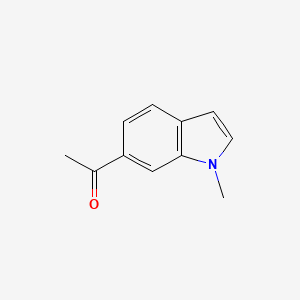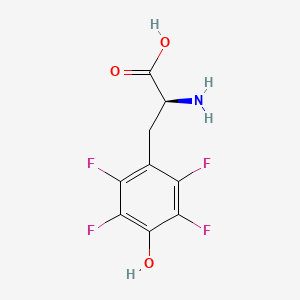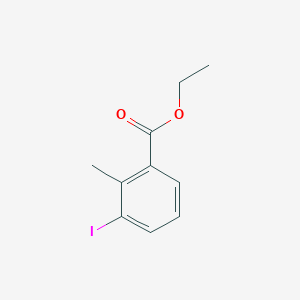![molecular formula C9H15NO2 B1396692 外消旋-8-氮杂双环[3.2.1]辛烷-2-甲酸甲酯 CAS No. 1408075-58-0](/img/structure/B1396692.png)
外消旋-8-氮杂双环[3.2.1]辛烷-2-甲酸甲酯
描述
“Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate” is a chemical compound with the molecular weight of 169.22 . The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound, is also the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The IUPAC name of this compound is methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate . The InChI code is 1S/C9H15NO2/c1-12-9(11)7-4-2-6-3-5-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m0/s1 .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Despite this, most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis
“Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate” is a solid compound . It should be stored at a temperature between 28 C .科学研究应用
Drug Discovery and Development
The 8-azabicyclo[3.2.1]octane scaffold, which includes methyl 8-azabicyclo[3.2.1]octane-2-carboxylate , is a significant structure in the field of drug discovery. Its unique nitrogen-containing heterocycle has been applied as a key synthetic intermediate in several total syntheses . The compound’s structure can pose challenges in synthesis, making it an interesting target for developing new synthetic methodologies .
Tropane Alkaloids Synthesis
This compound is closely related to the central core of tropane alkaloids, which are known for their wide array of biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner is of great interest due to its potential applications in creating biologically active molecules.
Medical Use in Enzyme Modification
Modifications of enzymes to accelerate the hydrolysis of certain substrates, such as cocaine, have been explored using structures related to methyl 8-azabicyclo[3.2.1]octane-2-carboxylate . This suggests potential medical applications in designing enzyme mimetics or modifying enzymes for specific therapeutic purposes.
Asymmetric Synthesis
The compound has been used in catalytic asymmetric Rautenstrauch reactions, providing intermediates with good enantiocontrol . This highlights its role in producing chiral molecules, which are crucial in the pharmaceutical industry for creating drugs with specific desired activities.
Biological Activity Exploration
Given its structural similarity to tropane alkaloids, methyl 8-azabicyclo[3.2.1]octane-2-carboxylate may be used to explore various biological activities, including interactions with neurotransmitter systems like dopamine and serotonin .
安全和危害
属性
IUPAC Name |
methyl 8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-4-2-6-3-5-8(7)10-6/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYACLARXDGFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 2-position stereochemistry in Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate analogs?
A1: Research on Methyl 3β-substituted 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylates indicates that the stereochemistry at the 2-position significantly influences the compound's stability and interaction with biological targets. Studies using base-catalyzed deuterium incorporation and epimerization revealed that the 2α-epimers are thermodynamically more stable than their 2β counterparts []. This difference in stability is attributed to the higher energy transition states associated with deprotonation at the C-2 position from the β-face compared to the α-face [].
Q2: How does the N-substituent in Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate derivatives affect their interaction with the dopamine transporter (DAT)?
A2: Investigations into rigid adenine nucleoside derivatives, incorporating the Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate core structure, have shown that the N-substituent plays a crucial role in their interaction with the DAT []. Specifically, smaller N6 substituents, like methyl or ethyl groups, were found to enhance binding to the DAT, as measured by [125I] methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (RTI-55) displacement []. In contrast, larger or bulkier substituents at this position may hinder interaction with the DAT.
Q3: Can Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate analogs form unique interactions with metal ions?
A3: Yes, research has shown that Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate analogs can interact with metal ions. For example, L-cocaine, a naturally occurring analog, forms a salt with gold(III) tetrachloride []. In this salt, the protonated nitrogen atom of the L-cocaine molecule forms an intramolecular hydrogen bond with the oxygen atom of the methoxycarbonyl group []. This interaction highlights the potential for these types of compounds to coordinate with metal centers, which could be relevant for developing novel catalysts or understanding their behavior in biological systems.
Q4: How does the presence of a 3β-hydroxyl group influence the metabolism of Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate analogs?
A4: Studies focusing on the synthesis of potential metabolites for brain imaging agents like methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate demonstrate that the 3β-position is susceptible to hydroxylation []. This metabolic transformation is significant because it can alter the compound's pharmacological activity and pharmacokinetic properties. The presence of a hydroxyl group can influence the molecule's polarity, potentially impacting its ability to cross the blood-brain barrier or interact with its intended target.
Q5: What are the potential applications of rigid adenine nucleoside derivatives containing the Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate core?
A5: Rigid adenine nucleoside derivatives represent a novel class of DAT ligands with potential therapeutic applications []. Their ability to either enhance or inhibit radioligand binding at the DAT, coupled with their capacity to modulate neurotransmitter uptake, suggests potential as pharmacological tools for investigating DAT function []. Further research is needed to fully elucidate their therapeutic potential and optimize their selectivity profiles for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



